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Compound of Interest

4-(dimethylphosphoryl)-2-
Compound Name:

methoxyaniline
CAS No.: 1197956-03-8

Cat. No.: B6232982

Get Quote

\ J

CAS Number: 1197956-03-8 Molecular Formula: C

H
NO

P Molecular Weight: 199.19 g/mol Synonyms: (4-Amino-3-methoxyphenyl)dimethylphosphine
oxide[1][2][3][4]
Executive Summary & Chemical Profile[6]

4-(dimethylphosphoryl)-2-methoxyaniline is a specialized building block, primarily utilized in
the synthesis of kinase inhibitors (e.g., ALK, EGFR inhibitors) where the dimethylphosphine
oxide (DMPO) moiety serves as a hydrogen bond acceptor and a metabolic stability enhancer.

Electronic & Steric Analysis

Effective coupling of this molecule requires understanding its "Push-Pull" electronic
environment:
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o The "Pull" (Deactivation): The dimethylphosphoryl group at the para-position is a strong
electron-withdrawing group (EWG) (

). This significantly reduces the nucleophilicity of the amino group compared to standard
anilines, making it sluggish in standard S

2 or mild amide couplings.

e The "Push" & "Block" (Sterics/Electronics): The ortho-methoxy group provides electron
donation via resonance, partially counteracting the DMPO deactivation. However, it
introduces steric bulk adjacent to the reaction center, hindering the approach of bulky
electrophiles.

Implication for Protocols: Reaction conditions must be energetic. Standard EDC/HOBt
couplings often fail or proceed with poor conversion. Protocols typically require acid catalysis
(for S

Ar), high-activity coupling agents (T3P, HATU), or palladium catalysis (Buchwald-Hartwig) with
specific ligand architectures.

Decision Matrix: Selecting the Coupling Strategy

Use the following logic flow to determine the optimal reaction class for your electrophile.
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Figure 1: Strategic decision tree for coupling 4-(dimethylphosphoryl)-2-methoxyaniline.

Detailed Protocols
Method A: High-Energy Amide Coupling (T3P System)

Best for: Attaching the aniline to carboxylic acid cores (e.g., hinge binder motifs).

Rationale: The deactivation from the phosphine oxide makes the amine a poor nucleophile.
T3P (Propylphosphonic anhydride) is superior to HATU here because it drives the reaction via

a cyclic transition state and allows for higher temperature operation without rapid reagent
decomposition.

Protocol:
» Stoichiometry:
o Carboxylic Acid: 1.0 equiv

o Aniline (User's Reagent): 1.1 equiv
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o T3P (50% w/w in EtOAc/DMF): 2.0 — 3.0 equiv
o Pyridine (or DIPEA): 3.0 — 5.0 equiv
e Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

e Procedure:

[¢]

Dissolve the carboxylic acid and aniline in the solvent (0.1 M concentration).

[e]

Add the base (Pyridine is preferred as it acts as both base and acyl transfer catalyst).

[e]

Cool to 0°C. Add T3P solution dropwise.

o

Allow to warm to RT. Critical Step: If LCMS shows <50% conversion after 2 hours, heat to
60-80°C. The phosphine oxide moiety is thermally stable.

e Workup: Dilute with EtOAc, wash with water, sat. NaHCO

, and brine.

o Note: The DMPO group is polar; avoid acidic washes that might protonate the product and
drag it into the aqueous phase.

Method B: Acid-Catalyzed S Ar (Kinase Core Synthesis)

Best for: Coupling with 2,4-dichloropyrimidine or 4-chloroquinazolines.
Rationale: Standard basic S

Ar (K

CcO

) is often too slow because the aniline is not nucleophilic enough to attack the neutral
heterocycle. Using an acid catalyst (TsOH or HCI) protonates the heterocycle nitrogen, making
it a "super-electrophile” that readily accepts the weak aniline nucleophile.

Protocol:
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e Reagents:

o Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine): 1.0 equiv

o Aniline: 1.0 equiv

o p-Toluenesulfonic acid (p-TsOH-H

0): 0.1 — 1.0 equiv (Start catalytic; go stoichiometric if sluggish).

e Solvent: n-Butanol or Isopropanol (High boiling alcohols).
» Procedure:

o Combine reagents in a sealed tube or pressure vial.

o Heat to 100-120°C for 4—-12 hours.

o Monitor by LCMS. The product often precipitates as the HCI/TsOH salt.
o Workup:

o Cool to RT. Filter the solid (salt form).

o Neutralize by suspending the solid in EtOAc/THF and washing with sat. NaHCO

Method C: Buchwald-Hartwig Amination

Best for: Unactivated aryl halides (e.g., bromobenzene, 3-bromo-pyridine).
Rationale: When S

Ar is impossible (electron-rich aryl halide), Pd-catalysis is required. The ortho-methoxy group
creates steric hindrance, requiring a ligand with a large bite angle and bulk (e.g., BrettPhos or
XPhos) to facilitate reductive elimination.

Protocol:
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o Catalyst System:
o Pd Source: Pd

(dba)

(0.02 equiv) or Pd(OAc)

o Ligand:BrettPhos (0.04 equiv) or XPhos. (BrettPhos is preferred for primary anilines).
e Base: Cs

CO
(2.0 equiv) or NaOtBu (1.5 equiv).

e Solvent: 1,4-Dioxane or Toluene (degassed).

e Procedure:

[¢]

Charge an oven-dried vial with Aryl Halide, Aniline, Base, Pd source, and Ligand.

[e]

Evacuate and backfill with Argon (3x).

[e]

Add anhydrous solvent.

o

Heat to 100°C overnight.

« Purification: Filter through Celite. The product is likely very polar; use DCM:MeOH gradients
(0-10% MeOH) for flash chromatography.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Steric hindrance + low Switch from EDC/HOBL to

Low Conversion (Amide) o o
nucleophilicity. T3P/Pyridine at 80°C.

. Add 1.0 eq HCI (4M in
) Heterocycle not electrophilic )
Low Conversion (SNAr) h dioxane) or TsOH to protonate
enough.
J the electrophile.

Use DCM:MeOH:NH
o Phosphine oxide is highly
Product Talling on TLC (90:9:1) or EtOAC:EtOH (3:1)

polar.
for TLC.

o ) . N This is good. Filter the solid
Precipitation in Reaction Product insolubility. ) o
directly. It is likely the pure salt.

Safety & Handling

e Phosphine Oxides: Generally low toxicity but data is limited. Treat as a potential irritant.

o Thermal Stability: The P=0 bond is very robust, allowing high-temperature reactions (up to
150°C) without degradation of the phosphorus moiety.

o Waste: Segregate halogenated solvents (if used) from non-halogenated. Phosphate-
containing waste streams may require specific disposal protocols depending on local
regulations.

References

 Brigatinib Synthesis (Analogous Chemistry)

o Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing,
Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal
Chemistry, 2016, 59(10), 4948—-4964.

o Relevance: Describes the synthesis of the ortho-isomer, establishing the stability and S Ar
reactivity profile of aminophenyl-phosphine oxides.

e T3P Coupling Methodology
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o Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the
Synthesis of Pharmaceuticals.” Organic Process Research & Development, 2016, 20(2),
140-177.

o Relevance: Validates T3P as the reagent of choice for sterically hindered and electron-
deficient anilines.

e Buchwald-Hartwig for Deactivated Anilines

o Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a
user's guide." Chemical Science, 2011, 2, 27-50.

o Relevance: Establishes BrettPhos as the standard ligand for primary amine coupling with
difficult substr

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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